molecular formula C7H14ClNO2 B3032493 Azepane-3-carboxylic acid HCl CAS No. 2007916-48-3

Azepane-3-carboxylic acid HCl

Cat. No.: B3032493
CAS No.: 2007916-48-3
M. Wt: 179.64
InChI Key: HXPJIZYFCRFIQU-UHFFFAOYSA-N
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Description

Azepane-3-carboxylic acid HCl is a useful research compound. Its molecular formula is C7H14ClNO2 and its molecular weight is 179.64. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis and Chemical Transformations

  • Azepane-3-carboxylic acid HCl is utilized in asymmetric synthesis and chemical transformations. For instance, it has been employed in the synthesis of α-alkylated α-amino acids and azepane-2-carboxylic acids through processes like Schmidt rearrangement and selective reduction (Georg, Guan, & Kant, 1991).

Protein Kinase Inhibition

  • Novel azepane derivatives, including those related to this compound, have been prepared for protein kinase B (PKB-alpha) and protein kinase A (PKA) inhibition, demonstrating potential in drug discovery and development (Breitenlechner et al., 2004).

Pharmacological Properties

  • Azepane-based compounds, like this compound, show a variety of pharmacological properties and possess a high degree of structural diversity. These properties are leveraged for the discovery of new therapeutic agents in areas such as anti-cancer, anti-tubercular, and anti-Alzheimer's disease treatments (Zha et al., 2019).

Compound Isolation and Identification

  • This compound has been isolated and identified as an N-substituted regioisomer of besifloxacin, demonstrating its significance in chemical synthesis and structural elucidation (Xia, Chen, & Yu, 2013).

Glycosidase Inhibition

  • In biochemistry, derivatives of this compound have been explored for their potential in inhibiting glycosidases. This application is critical for understanding biochemical pathways and developing therapeutic strategies (Li et al., 2008).

Helix Conformation Stabilization

  • This compound derivatives have been studied for their ability to stabilize 3(10) helical structures in short peptides, contributing to our understanding of peptide structure and function (Núñez-Villanueva et al., 2012).

Ionic Liquids Synthesis

  • This compound is used in the synthesis of azepanium ionic liquids, indicating its relevance in green chemistry and material science (Belhocine et al., 2011).

Safety and Hazards

Azepane-3-carboxylic acid HCl is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

Azepane-based compounds, including Azepane-3-carboxylic acid HCl, continue to play a significant role in synthetic organic chemistry due to their diverse biological activities . New synthetic methods for the construction of azepane derivatives with relevant biological activity and good pharmacological profiles are expected in the near future .

Properties

IUPAC Name

azepane-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c9-7(10)6-3-1-2-4-8-5-6;/h6,8H,1-5H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPJIZYFCRFIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007916-48-3
Record name 1H-Azepine-3-carboxylic acid, hexahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007916-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name azepane-3-carboxylic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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